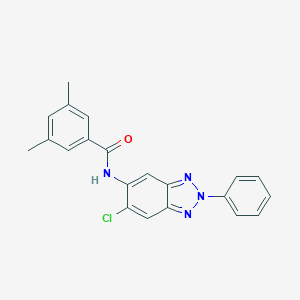
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide, also known as CDB-152, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and apoptosis. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. In addition, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has also been shown to reduce the levels of inflammatory cytokines and chemokines, which are involved in the development of various diseases such as cancer and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide is its potent anticancer and neuroprotective effects, which make it a promising candidate for the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, one of the limitations of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide is its poor solubility in water, which may limit its use in certain experiments. In addition, further studies are needed to fully understand the mechanism of action of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide and its potential side effects.
将来の方向性
There are several future directions for the research on N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide. One of the directions is to study the potential use of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide as a combination therapy with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the potential use of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide as a photoprotective agent in the development of sunscreen products. Additionally, further studies are needed to optimize the synthesis method of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide and improve its solubility for better use in lab experiments.
合成法
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide can be synthesized using a two-step process. The first step involves the reaction of 6-chloro-2-phenylbenzotriazole with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The second step involves the addition of N,N-dimethylformamide (DMF) to the reaction mixture, followed by purification using column chromatography to obtain the pure product.
科学的研究の応用
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and photoprotection. In cancer research, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has also been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been shown to have photoprotective effects by reducing UV-induced skin damage.
特性
分子式 |
C21H17ClN4O |
|---|---|
分子量 |
376.8 g/mol |
IUPAC名 |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C21H17ClN4O/c1-13-8-14(2)10-15(9-13)21(27)23-18-12-20-19(11-17(18)22)24-26(25-20)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,27) |
InChIキー |
VOLDHMNHUDEGAH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)C |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244682.png)
![2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244683.png)
![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide](/img/structure/B244684.png)
![2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244686.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B244688.png)
![4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244690.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244691.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
![4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244696.png)
![2-phenoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244699.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244702.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B244703.png)
![4-tert-butyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244704.png)
![3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244705.png)